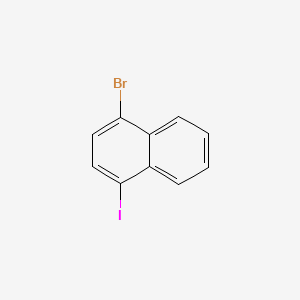

1-Bromo-4-iodonaphthalene

Overview

Description

1-Bromo-4-iodonaphthalene is an organic compound with the molecular formula C10H6BrI and a molecular weight of 332.96 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by an iodine atom. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

1-Bromo-4-iodonaphthalene can be synthesized through various methods. One common synthetic route involves the halogenation of naphthalene derivatives. For instance, starting with 4-bromonaphthalene, the compound can be iodinated using iodine and a suitable oxidizing agent . The reaction conditions typically involve heating and the use of solvents like acetic acid or dichloromethane.

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the bromination of naphthalene followed by iodination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various functionalized naphthalene derivatives.

Scientific Research Applications

1-Bromo-4-iodonaphthalene has several applications in scientific research:

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Studies: It is employed in the synthesis of biologically active molecules that can be used in drug discovery and development.

Industrial Applications: In the chemical industry, it is used to produce dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodonaphthalene largely depends on the specific reactions it undergoes. In cross-coupling reactions, for example, the compound acts as a halogenated aromatic substrate that undergoes oxidative addition to a palladium catalyst, followed by transmetallation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-4-iodonaphthalene can be compared with other halogenated naphthalene derivatives, such as:

- 1-Bromo-2-iodonaphthalene

- 1-Chloro-4-iodonaphthalene

- 1-Iodo-4-fluoronaphthalene

These compounds share similar structural features but differ in their reactivity and applications. For instance, the presence of different halogens can influence the compound’s electronic properties and its suitability for specific reactions. This compound is unique due to the combination of bromine and iodine, which provides a balance of reactivity and stability in various chemical processes .

Biological Activity

1-Bromo-4-iodonaphthalene (CAS 63279-58-3) is an organic compound notable for its unique halogenated structure, which imparts significant biological and chemical reactivity. This article explores its biological activity, synthesis methods, and applications in various fields, supported by relevant data and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHBrI

- Molecular Weight : 332.96 g/mol

- Melting Point : 84°C to 89°C

- Solubility : Slightly soluble in water (3.6 g/L at 25°C) .

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions. A common method includes the bromination of naphthalene followed by iodination using iodine and an oxidizing agent. This multi-step process is optimized for yield and purity .

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution and cross-coupling reactions. In these reactions, it serves as a halogenated aromatic substrate, facilitating the formation of new carbon-carbon bonds through mechanisms such as oxidative addition to palladium catalysts .

Biological Applications

This compound is utilized in various biological studies, particularly in drug discovery and development. Its derivatives have shown promising activity against several biological targets:

- Antimalarial Activity : Research has demonstrated that derivatives synthesized from this compound exhibit significant antimalarial properties. For instance, a compound derived from this precursor showed an EC value of 15 nM against Plasmodium falciparum, with low cytotoxicity to human cell lines .

Antimalarial Research

A notable study involved the synthesis of a bicyclic azetidine from this compound, which exhibited potent antimalarial activity in vitro and in vivo. The compound was tested in a mouse model engrafted with human erythrocytes, showing effective parasite clearance after multiple doses .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its application in palladium-catalyzed cross-coupling reactions has been extensively documented, showcasing its utility in forming carbon-carbon bonds essential for pharmaceutical development .

Comparative Analysis with Similar Compounds

The biological activity and chemical reactivity of this compound can be compared with other halogenated naphthalene derivatives:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-Bromo-2-iodonaphthalene | Similar halogenation pattern | Used in similar synthetic pathways |

| 1-Chloro-4-iodonaphthalene | Different halogen type | Varies in reactivity due to chlorine |

| 1-Iodo-4-fluoronaphthalene | Fluorine substitution | Exhibits distinct electronic properties |

This table illustrates how variations in halogen types influence the compounds' reactivity and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-iodonaphthalene, and what methodological considerations ensure high yields?

Sequential halogenation is a standard approach: bromination of naphthalene followed by iodination at the para position. Directing effects of substituents must be considered; bromine’s electron-withdrawing nature typically directs iodination to the 4-position. Reaction conditions (e.g., temperature, catalysts like FeCl₃ for bromination or CuI for iodination) and solvent selection (e.g., dichloromethane or DMF) are critical for regioselectivity. Purity can be optimized via column chromatography or recrystallization, with characterization by NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- 1H/13C NMR : Identify aromatic proton environments and confirm substitution patterns. Heavy atoms (Br, I) induce deshielding and splitting.

- X-ray crystallography : Resolves structural ambiguities, especially for regiochemistry confirmation.

- Mass spectrometry (EI-MS) : Verifies molecular ion peaks (m/z 308 for C₁₀H₆BrI). Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities or isomerization. Cross-validate with literature (e.g., NIST Chemistry WebBook for reference spectra) and use complementary techniques .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- First Aid : For skin contact, wash with copious water; for inhalation, move to fresh air and seek medical attention. Toxicity data from analogous bromonaphthalenes suggest potential hepatotoxicity, necessitating strict exposure controls .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions, and what parameters validate these models?

Density Functional Theory (DFT) calculations can model electronic effects (e.g., charge distribution, frontier molecular orbitals) to predict sites for Suzuki or Ullmann couplings. Parameters like bond dissociation energies (BDEs) for C-Br vs. C-I bonds and steric maps guide catalyst selection (e.g., Pd for C-I activation). Validate predictions experimentally via kinetic studies and product analysis .

Q. What strategies resolve contradictions in spectroscopic data when characterizing halogenated naphthalenes?

- Isomer discrimination : Use NOESY NMR to detect spatial proximity of substituents.

- High-resolution MS : Differentiate isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br; ¹²⁷I monoisotopic).

- Comparative analysis : Cross-check melting points and retention times with literature (e.g., NIST data). Contradictions may arise from polymorphic forms or solvent adducts, requiring thermal analysis (DSC/TGA) .

Q. How do electronic and steric effects of bromine and iodine influence regioselectivity in subsequent functionalization reactions?

Bromine’s stronger electron-withdrawing effect deactivates the ring, making the iodine-bearing position more reactive in electrophilic substitutions. Steric hindrance from iodine may limit access to certain catalysts in cross-couplings. Experimental validation via competitive reactions (e.g., comparing bromo vs. iodo substituent reactivity in Heck reactions) and Hammett plots can quantify these effects .

Q. What challenges arise in achieving high purity during this compound synthesis, and how can advanced purification methods address them?

Challenges include:

- Byproduct formation : Di-halogenated isomers from over-reaction.

- Residual catalysts : Metal residues (e.g., Cu, Fe) affecting downstream applications. Solutions:

- Flash chromatography : Optimize solvent gradients to separate isomers.

- Recrystallization : Use solvent pairs (e.g., ethanol/hexane) for crystal lattice purification.

- HPLC-MS : Monitor purity dynamically and adjust conditions .

Q. Data Contradiction & Experimental Design

Q. How should researchers address discrepancies between experimental and theoretical (computational) data for this compound’s physicochemical properties?

Discrepancies in properties like dipole moments or logP values may stem from solvent effects or approximations in computational models (e.g., gas-phase vs. solution-phase calculations). Mitigate by:

- Using solvent-correction algorithms in DFT.

- Validating with experimental techniques (e.g., reverse-phase HPLC for logP determination).

- Reporting confidence intervals for computational data .

Q. What experimental design principles minimize systematic errors in studies involving this compound?

- Controls : Include halogen-free naphthalenes to isolate substituent effects.

- Replication : Triplicate runs for kinetic or thermodynamic measurements.

- Blinding : Randomize sample processing to avoid bias in spectral interpretation.

- Error analysis : Calculate standard deviations for melting points, yields, and spectral integrals .

Properties

IUPAC Name |

1-bromo-4-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHHKYXPFKHLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408053 | |

| Record name | 1-bromo-4-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63279-58-3 | |

| Record name | 1-bromo-4-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.